6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as methoxyphenyl, methylprop-2-en-1-ylsulfanyl, and phenylethyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The initial step often includes the formation of the thiazole ring, followed by the introduction of the pyrimidine ring through cyclization reactions. Key reagents such as 2-methoxyphenyl isothiocyanate, 2-methylprop-2-en-1-yl thiol, and 2-phenylethylamine are commonly used. Reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, introducing substituents like halogens or nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine, nitric acid). Reaction conditions may vary, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction and conditions employed.
Scientific Research Applications
6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and thiazolopyrimidine moieties are believed to play a crucial role in its biological activity. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 6-(2-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)sulfanyl]-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C24H23N3O2S3 |
---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-5-(2-methylprop-2-enylsulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H23N3O2S3/c1-16(2)15-31-23-25-21-20(22(28)27(23)18-11-7-8-12-19(18)29-3)32-24(30)26(21)14-13-17-9-5-4-6-10-17/h4-12H,1,13-15H2,2-3H3 |
InChI Key |
ZPXMRDBGSFSVJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C(=O)N1C3=CC=CC=C3OC)SC(=S)N2CCC4=CC=CC=C4 |
Origin of Product |
United States |
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